(2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate
Overview
Description
(2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate is a chemical compound with the molecular formula C8H10O5. It is known for its applications in various fields, including organic synthesis and polymer chemistry. This compound is characterized by its unique structure, which includes a dioxolane ring and an acrylate group, making it a valuable intermediate in the synthesis of various polymers and other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate typically involves the esterification of glycidyl methacrylate with carbon dioxide. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with unique properties.
Substitution Reactions: The acrylate group can undergo nucleophilic substitution reactions.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical Initiators: For polymerization reactions.
Nucleophiles: For substitution reactions.
Electrophiles: For addition reactions.
Major Products Formed
The major products formed from these reactions include various polymers, substituted acrylates, and addition products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Biomedical Applications: Utilized in the development of medical devices and drug delivery systems.
Material Science: Employed in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate involves its ability to undergo polymerization and other chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in polymerization reactions, the acrylate group participates in radical polymerization, leading to the formation of polymer chains .
Comparison with Similar Compounds
Similar Compounds
(2-Oxo-1,3-dioxolan-4-yl)methyl Methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
(2-Isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl Acrylate: Contains an isobutyl group, leading to different properties and applications.
Uniqueness
(2-Oxo-1,3-dioxolan-4-yl)methyl Acrylate is unique due to its specific combination of a dioxolane ring and an acrylate group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and advanced materials .
Properties
IUPAC Name |
(2-oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c1-2-6(8)10-3-5-4-11-7(9)12-5/h2,5H,1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQYVERIASFLDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1COC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593036 | |
Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7528-90-7 | |
Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7528-90-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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